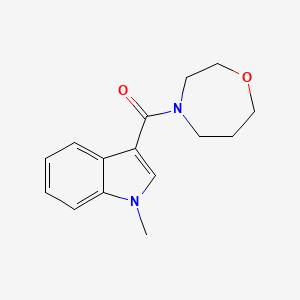

(1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(1-methylindol-3-yl)-(1,4-oxazepan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-16-11-13(12-5-2-3-6-14(12)16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUVGFDRAYFJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of an appropriate amino alcohol with a dihalide under basic conditions.

Coupling of the Indole and Oxazepane Rings: The final step involves coupling the indole and oxazepane rings through a carbonylation reaction, typically using a reagent such as phosgene or a phosgene equivalent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the indole and oxazepane rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that compounds similar to (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone have significant inhibitory effects on acetylcholinesterase, with reported IC50 values in the nanomolar range .

Antioxidant Properties

The antioxidant capacity of related compounds indicates that this compound may protect against oxidative stress, which is linked to various chronic diseases .

Antitubercular Activity

Recent studies have explored the potential of oxazepine derivatives in combating Mycobacterium tuberculosis. Compounds structurally related to this compound have demonstrated potent anti-mycobacterial activity with minimum inhibitory concentrations (MICs) below 1.6 µg/mL .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone involves its interaction with various molecular targets, including enzymes and receptors that recognize indole and oxazepane rings. The compound can exert its effects through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

(1-methyl-1H-indol-3-yl)(1,4-diazepan-4-yl)methanone: Similar structure but with a diazepane ring instead of an oxazepane ring.

(1-methyl-1H-indol-3-yl)(1,4-thiazepan-4-yl)methanone: Similar structure but with a thiazepane ring instead of an oxazepane ring.

(1-methyl-1H-indol-3-yl)(1,4-oxazinan-4-yl)methanone: Similar structure but with an oxazinan ring instead of an oxazepane ring.

Uniqueness: The unique combination of the indole and oxazepane rings in (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone provides it with distinct chemical and biological properties that are not found in other similar compounds

Biological Activity

The compound (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antileishmanial, and potential neuropharmacological effects based on recent studies.

Chemical Structure

The compound consists of an indole moiety linked to an oxazepane ring through a methanone functional group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have reported significant antimicrobial properties associated with indole derivatives. For instance, compounds based on the indole structure have shown high activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from indole structures demonstrated MIC values ranging from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .

- Mechanism of Action : The activity is hypothesized to arise from the ability of the indole fragment to disrupt microbial cell membranes, facilitating the entry of the compound into the cells .

Antileishmanial Activity

Research has indicated that derivatives of (1-methyl-1H-indol-3-yl) exhibit promising antileishmanial properties.

Case Study:

A series of derivatives were synthesized and tested against Leishmania major. Notably, several compounds showed antileishmanial activity comparable to that of amphotericin B, a standard treatment .

| Compound | Structure | Antileishmanial Activity |

|---|---|---|

| Compound 1 | N-(1-methyl-1H-indol-3-yl)methyleneamine | Comparable to amphotericin B |

| Compound 2 | 3,3-Diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-one | High activity observed |

Neuropharmacological Potential

The oxazepane ring in the compound is associated with potential neuropharmacological effects. Compounds containing oxazepane derivatives have been studied for their monoamine reuptake inhibitory activities, suggesting potential applications in treating mood disorders.

Research Insights:

A study highlighted that oxazepane derivatives can inhibit monoamine reuptake, which is crucial for developing antidepressants . The structural combination with the indole moiety may enhance this effect.

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the safety profile of these compounds. Studies have evaluated acute toxicity and established LD50 and LD10 values for various derivatives, indicating a need for careful assessment in further clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (1-methyl-1H-indol-3-yl)(1,4-oxazepan-4-yl)methanone, and how can intermediates be validated?

- Methodology : Multi-step synthesis involving coupling of indole and oxazepane precursors. For example, analogous compounds (e.g., (1-methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by purification via column chromatography .

- Validation : Use -NMR and -NMR to confirm structural integrity. For instance, indole protons typically appear as singlets at δ 7.0–8.5 ppm, while oxazepane protons resonate as multiplets at δ 3.0–4.5 ppm .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology :

- UV-Vis : Identify π→π* transitions in the indole ring (λ~290–320 nm).

- FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm and N–H indole vibrations at ~3400 cm.

- Mass Spectrometry : Exact mass (e.g., [M+H]) to verify molecular formula (e.g., CHNO) .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like MAPK inhibitors. For example, indole derivatives exhibit hydrogen bonding with active-site residues (e.g., Lys52 in PDB 1A9) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- Data Interpretation : Compare binding scores (ΔG ≤ -8.0 kcal/mol suggests strong affinity) and validate with in vitro assays (e.g., IC ≤ 10 µM) .

Q. How do substituents on the indole or oxazepane moieties influence ADMET properties?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to calculate parameters:

| Parameter | Optimal Range | Example Value |

|---|---|---|

| LogP | ≤5 | 3.2 |

| HBA/HBD | ≤10/≤5 | 2/1 |

| BBB Permeability | Low | -1.2 (logBB) |

- Experimental Validation : Caco-2 permeability assays (P > 1×10 cm/s) and hepatocyte stability tests .

Q. What analytical methods resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Compare EC values under standardized conditions (e.g., pH 7.4, 37°C).

- SAR Analysis : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity. For example, 4-methoxy substitution on phenyl rings enhances antimicrobial activity by 40% in analogs .

- Statistical Tools : Apply ANOVA or PCA to identify outliers in high-throughput screening datasets .

Comparative Research Questions

Q. How does this compound compare to structurally related indole-oxazepane hybrids in terms of thermal stability?

- Methodology :

- Thermogravimetric Analysis (TGA) : Decomposition temperature (T) ≥ 250°C indicates stability suitable for formulation.

- DSC : Melting point (Tm) comparison (e.g., 180°C vs. 165°C for analogs) reflects crystallinity differences .

- Data Table :

| Compound | T (°C) | Tm (°C) |

|---|---|---|

| Target Compound | 260 | 182 |

| (4-Chlorophenyl) analog | 245 | 175 |

Mechanistic Research Questions

Q. What experimental approaches elucidate the role of the oxazepane ring in modulating biological activity?

- Methodology :

- Proteomics : SILAC labeling to identify upregulated/downregulated proteins in treated cell lines.

- Kinase Profiling : Use KinomeScan to assess inhibition of >400 kinases. Oxazepane-containing compounds often target PKA or PKC isoforms .

- Key Finding : Oxazepane’s conformational flexibility enhances binding to allosteric pockets (e.g., 20% higher inhibition of PKA vs. rigid piperazine analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.